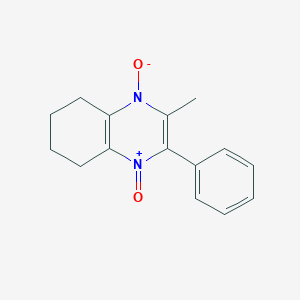
Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide: is a heterocyclic compound that contains a benzene ring fused with a pyrazine ring. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-diketones . For the specific compound , the synthesis can be achieved by reacting 1,2-diaminobenzene with a suitable diketone under controlled conditions. The reaction often requires a catalyst and may be carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including the 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide variant, involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Quinoxaline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The 1,4-dioxide functional group can participate in redox reactions, making the compound versatile in different chemical environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quinoxaline derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of tetrahydroquinoxalines .
Aplicaciones Científicas De Investigación
Chemistry: Quinoxaline derivatives are used as ligands in coordination chemistry and as building blocks in organic synthesis .
Biology: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties .
Medicine: Quinoxaline derivatives are investigated for their potential as anticancer agents, anti-inflammatory drugs, and central nervous system modulators .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its diverse biological effects . For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors in the central nervous system .
Comparación Con Compuestos Similares
Quinazoline: Another heterocyclic compound with a similar structure but different biological activities.
Phthalazine: Isomeric with quinoxaline, known for its use in pharmaceuticals.
Cinnoline: Another isomer with distinct chemical properties and applications.
Uniqueness: Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide stands out due to its unique 1,4-dioxide functional group, which imparts specific redox properties and enhances its potential for various applications .
Propiedades
Número CAS |
88819-95-8 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
3-methyl-4-oxido-2-phenyl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C15H16N2O2/c1-11-15(12-7-3-2-4-8-12)17(19)14-10-6-5-9-13(14)16(11)18/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
NAGXFYVOWQESIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CC=C3 |
Solubilidad |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610516.png)
![3-[7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11610524.png)
![(7Z)-7-(3-methoxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610530.png)
![dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate](/img/structure/B11610537.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610544.png)
![ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate](/img/structure/B11610553.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11610569.png)
![5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11610574.png)
![4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide](/img/structure/B11610578.png)
![ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate](/img/structure/B11610596.png)
![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610600.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11610602.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610605.png)
